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2-(2-(Allyloxy)ethoxy)aniline

Cat. No.: B14014551
M. Wt: 193.24 g/mol
InChI Key: PMJWETXFPXFULR-UHFFFAOYSA-N
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Description

2-(2-(Allyloxy)ethoxy)aniline, with the CAS Number 188650-13-7, is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . Its structure features an aniline group, a primary aromatic amine, linked to an ether chain terminating in an allyl (prop-2-en-1-yl) group, which provides potential sites for further chemical modification . This specific ortho-functionalized aniline derivative is of significant interest in synthetic organic chemistry. Compounds with similar aromatic ether frameworks are valuable intermediates in complex synthesis, including studies on Wittig rearrangements . The presence of both a nucleophilic aniline group and a reactive allyl ether makes this chemical a versatile building block for constructing more complex molecules, potentially for use in pharmaceutical research and the development of materials with specialized properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B14014551 2-(2-(Allyloxy)ethoxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2-prop-2-enoxyethoxy)aniline

InChI

InChI=1S/C11H15NO2/c1-2-7-13-8-9-14-11-6-4-3-5-10(11)12/h2-6H,1,7-9,12H2

InChI Key

PMJWETXFPXFULR-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOC1=CC=CC=C1N

Origin of Product

United States

Synthetic Methodologies and Route Development for 2 2 Allyloxy Ethoxy Aniline and Its Analogues

Synthesis of Related Aniline (B41778) and Allyloxy Ether Derivatives

The methodologies used to synthesize 2-(2-(Allyloxy)ethoxy)aniline can be adapted to produce a wide range of related structures, including simpler analogues and more complex derivatives with functional groups on the aromatic ring or modified side chains.

The simpler analogue, 2-(allyloxy)aniline, can be synthesized via two primary routes. The first involves the direct O-alkylation of 2-aminophenol (B121084) with an allyl halide (e.g., allyl bromide) in the presence of a base. wikipedia.org This method is direct but can sometimes suffer from competing N-alkylation of the more nucleophilic amine group.

A more controlled and common approach mirrors the synthesis of the target compound:

Etherification of 2-nitrophenol (B165410): 2-nitrophenol is reacted with allyl bromide under Williamson ether synthesis conditions to form 1-(allyloxy)-2-nitrobenzene.

Reduction: The resulting nitro compound is then reduced to 2-(allyloxy)aniline. nih.gov

This latter two-step method is also employed for more complex substituted analogues. For example, the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline begins with 2-allylphenol, which undergoes nitration, then bromination, then allylation of the phenolic hydroxyl group, and finally, reduction of the nitro group to yield the desired substituted aniline. nih.gov

Introducing additional substituents onto the aromatic ring of allyloxy aniline derivatives requires regioselective control. The existing amino (-NH₂) and alkoxy (-OR) groups are both strongly activating and ortho-, para-directing for electrophilic aromatic substitution. The steric bulk of the allyloxy or allyloxy-ethoxy group can influence the position of substitution, often favoring the less hindered para-position.

Halogenation is a common functionalization reaction. The direct bromination of aniline with bromine water is often difficult to control and leads to polysubstitution. dntb.gov.ua However, selective monohalogenation can be achieved using milder reagents or by protecting the highly activating amino group. For unprotected anilines, copper(II) halides in ionic liquids have been shown to be effective for regioselective para-halogenation under mild conditions. beilstein-journals.org For instance, using CuBr₂ in an ionic liquid solvent can achieve high yields of the para-brominated product. beilstein-journals.org

Another effective method involves using N-bromosuccinimide (NBS) in a solvent like dichloromethane, which can selectively brominate the aromatic ring. In the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, 2-allyl-6-nitrophenol (B3249158) was selectively brominated at the para-position relative to the hydroxyl group using NBS. nih.gov

ReagentTarget SubstratePrimary ProductSelectivity
Br₂ in H₂OAniline2,4,6-TribromoanilineLow (Polysubstitution) dntb.gov.ua
N-Bromosuccinimide (NBS)2-Allyl-6-nitrophenol2-Allyl-4-bromo-6-nitrophenolHigh (Para to -OH) nih.gov
CuBr₂ in Ionic LiquidAniline derivatives4-Bromoaniline derivativesHigh (Para-selective) beilstein-journals.org
CuCl₂ in Ionic LiquidAniline derivatives4-Chloroaniline derivativesHigh (Para-selective) beilstein-journals.org

The length and composition of the polyether chain can be modified by selecting different alkylating agents during the initial Williamson ether synthesis. To create derivatives with extended ethoxy linkers, one would replace the 2-(allyloxy)ethyl halide with a halide derivative of a longer oligo- or polyethylene (B3416737) glycol.

For example, to synthesize an aniline with a diethylene glycol linker, the alkylating agent would be derived from diethylene glycol monoallyl ether. Syntheses of aniline derivatives linked by various polyether bridges have been reported, demonstrating the feasibility of this approach. google.com The synthesis of these specialized alkylating agents often starts with the corresponding glycol (e.g., diethylene glycol or triethylene glycol), which is first mono-allylated and then converted to a halide or tosylate to be used in the subsequent Williamson ether synthesis.

Desired Polyether LinkerRequired Precursor AlcoholResulting Alkylating Agent (Example)
-OCH₂CH₂O-AllylEthylene glycol monoallyl ether1-Allyloxy-2-chloroethane
-(OCH₂CH₂)₂O-AllylDiethylene glycol monoallyl ether2-(2-(Allyloxy)ethoxy)ethyl chloride
-(OCH₂CH₂)₃O-AllylTriethylene glycol monoallyl ether1-(2-(2-(Allyloxy)ethoxy)ethoxy)ethyl chloride

Reactivity and Mechanistic Investigations of 2 2 Allyloxy Ethoxy Aniline Derivatives

Chemical Transformations Involving the Aniline (B41778) Moiety

The aniline moiety in 2-(2-(allyloxy)ethoxy)aniline is a versatile functional group that readily participates in a variety of chemical transformations. The primary aromatic amine serves as a nucleophile and directs the regiochemical outcome of reactions on the aromatic ring.

Amination and Amidation Reactions of the Aromatic Amine Group

The primary amine group of this compound exhibits characteristic nucleophilicity, allowing it to undergo amination and amidation reactions. Amination involves the formation of new carbon-nitrogen bonds, introducing the amine group into other molecules. wikipedia.org

Amidation, the formation of an amide bond, is a more common and synthetically useful transformation for primary anilines. This reaction typically involves the acylation of the amine with an acylating agent, such as an acyl chloride or carboxylic anhydride, often in the presence of a base to neutralize the acidic byproduct. libretexts.orgfishersci.it The reaction of this compound with various acyl chlorides yields the corresponding N-substituted amides. libretexts.org This transformation is fundamental in peptide synthesis and for introducing a wide array of functional groups. organic-chemistry.org

Table 1: Examples of Amidation Reactions

Acylating AgentProduct
Acetyl ChlorideN-(2-(2-(allyloxy)ethoxy)phenyl)acetamide
Benzoyl ChlorideN-(2-(2-(allyloxy)ethoxy)phenyl)benzamide
Acryloyl ChlorideN-(2-(2-(allyloxy)ethoxy)phenyl)acrylamide
Chloroacetyl Chloride2-Chloro-N-(2-(2-(allyloxy)ethoxy)phenyl)acetamide

Electrophilic Aromatic Substitution Patterns and Regioselectivity Studies

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino (-NH₂) group and the allyloxyethoxy (-OCH₂CH₂OCH₂CH=CH₂) group. wikipedia.orgbyjus.com Both of these substituents are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. cognitoedu.orglkouniv.ac.in

The directing effects are a result of the ability of the nitrogen and oxygen atoms to donate their lone pair of electrons into the benzene (B151609) ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org This donation of electron density is most effective at the ortho and para positions. cognitoedu.org

In this compound, the positions available for substitution are C4 (para to the -NH₂ group) and C6 (ortho to the -NH₂ group). The C5 position is para to the ether group, and the C3 position is ortho. The combined influence of both activating groups strongly favors substitution at the C4 and C6 positions. The regioselectivity between the ortho and para positions can be influenced by steric hindrance; the bulky allyloxyethoxy group at C2 may sterically hinder attack at the adjacent C3 position, while the C6 position is less encumbered. wikipedia.org Therefore, substitution is generally expected to occur preferentially at the C4 and C6 positions.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionElectrophile (E⁺)Major Product(s)
NitrationNO₂⁺4-Nitro-2-(2-(allyloxy)ethoxy)aniline and 6-Nitro-2-(2-(allyloxy)ethoxy)aniline
BrominationBr⁺4-Bromo-2-(2-(allyloxy)ethoxy)aniline and 6-Bromo-2-(2-(allyloxy)ethoxy)aniline
SulfonationSO₃4-Amino-3-(2-(allyloxy)ethoxy)benzenesulfonic acid
Friedel-Crafts AcylationRCO⁺4-Amino-3-(2-(allyloxy)ethoxy)acetophenone (after N-protection/deprotection)

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool for modifying aromatic compounds without the need for pre-functionalized starting materials. nih.gov For aniline derivatives, transition metal-catalyzed C-H activation often requires the use of a directing group attached to the nitrogen atom to control regioselectivity. nih.gov This strategy overcomes the inherent electronic preference for ortho and para substitution seen in classical electrophilic reactions and can provide access to otherwise difficult-to-obtain substitution patterns. rsc.orgresearchgate.net

Palladium-catalyzed reactions are commonly employed for the C-H functionalization of anilines. nih.govacs.org To achieve selective ortho-C-H functionalization of this compound, the amino group can be temporarily converted into a directing group, such as a pyridyl, pyrimidyl, or oxalamide moiety. researchgate.netacs.orgacs.org This directing group coordinates to the palladium catalyst, positioning it in close proximity to the ortho C-H bond and facilitating its cleavage and subsequent functionalization (e.g., arylation, alkenylation, or acylation). After the reaction, the directing group can be removed to regenerate the free aniline. While ortho-functionalization is most common, methods for meta- and para-selective C-H functionalization have also been developed, often relying on specialized directing groups or catalyst systems. nih.govrsc.org

Table 3: Representative C-H Functionalization Reactions (Requiring N-Directing Group)

Reaction TypeCatalyst SystemCoupling PartnerPotential Product (after DG removal)
Ortho-ArylationPd(OAc)₂ / LigandAryl Halide6-Aryl-2-(2-(allyloxy)ethoxy)aniline
Ortho-Alkenylation[RhCp*Cl₂]₂Alkene6-Alkenyl-2-(2-(allyloxy)ethoxy)aniline
Ortho-AminationCu(OAc)₂Alkylamine2-(2-(Allyloxy)ethoxy)benzene-1,6-diamine derivative
Meta-OlefinationPd(OAc)₂ / Nitrile LigandAlkene5-Alkenyl-2-(2-(allyloxy)ethoxy)aniline

Formation of Heterocyclic Ring Systems (e.g., Benzimidazoles)

The aniline scaffold is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, with benzimidazoles being a prominent example. researchgate.net Benzimidazoles are typically synthesized through the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with aldehydes, carboxylic acids, or their derivatives. researchgate.netnih.govmdpi.com

To synthesize a benzimidazole (B57391) from this compound, a second amino group must be introduced ortho to the existing one. This is typically achieved through a two-step sequence:

Nitration: An electrophilic nitration reaction is performed, which, as discussed in section 3.1.2, will primarily place a nitro group at the C6 position (ortho to the amine) or C4 position (para). For benzimidazole synthesis, the ortho-nitro isomer is the desired intermediate.

Reduction: The resulting 6-nitro-2-(2-(allyloxy)ethoxy)aniline is then subjected to a reduction reaction (e.g., using catalytic hydrogenation or reducing agents like SnCl₂/HCl) to convert the nitro group into a second amino group, yielding 2-(2-(allyloxy)ethoxy)benzene-1,6-diamine.

This in-situ generated or isolated ortho-diamine can then be cyclized with various reagents to form the benzimidazole ring system. rsc.org An alternative one-pot method involves the reductive cyclocondensation of a 2-nitroaniline (B44862) with an aldehyde using reagents like zinc and sodium bisulfite in water. pcbiochemres.com

Table 4: Synthesis of Benzimidazole Derivatives

Reagent for CyclizationResulting Benzimidazole Substituent at C2
Formic AcidUnsubstituted
BenzaldehydePhenyl
Acetic AcidMethyl
4-Chlorobenzaldehyde4-Chlorophenyl

Reactions Involving the Allyloxy Ether Functionality

The allyloxy group provides a second reactive site within the this compound molecule, distinct from the aniline moiety. The terminal carbon-carbon double bond is amenable to a range of transformations, most notably olefin metathesis.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs' or Schrock catalysts. wikipedia.org The terminal allyl group in this compound is an excellent substrate for several types of metathesis reactions. nih.gov

Ring-Closing Metathesis (RCM): For RCM to occur, a second alkene functionality must be present in the molecule to form a cyclic product. organic-chemistry.org This can be achieved by modifying the aniline nitrogen. For example, acylation of the amine with acryloyl chloride would produce a diene substrate. This diene could then undergo an intramolecular RCM reaction, catalyzed by a Grubbs catalyst, to form a macrocyclic lactam containing a new endocyclic double bond. nih.gov This strategy is widely used to create conformationally constrained macrocycles. semanticscholar.org

Cross-Metathesis (CM): The allyl group can also participate in intermolecular cross-metathesis with other olefins. rsc.org This reaction allows for the coupling of the this compound side chain with a variety of other molecules containing a terminal alkene, leading to the formation of new, more complex ether structures with an internal double bond. researchgate.net The success and selectivity of CM can be dependent on the catalyst and reaction conditions.

Table 5: Potential Olefin Metathesis Transformations

Metathesis TypeReaction PartnerCatalystPotential Product Structure
Ring-Closing Metathesis (RCM)N-Acryloyl derivative of the parent compoundGrubbs II CatalystMacrocyclic lactam ether
Cross-Metathesis (CM)StyreneHoveyda-Grubbs II CatalystProduct with a cinnamyl ether moiety
Cross-Metathesis (CM)Methyl AcrylateGrubbs II CatalystUnsaturated ester-terminated ether
Cross-Metathesis (CM)1-HexeneSchrock CatalystProduct with an extended alkyl-alkenyl ether chain

Intramolecular Cyclization Reactions (e.g., Radical Cyclization, Claisen Rearrangement)

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For a molecule like this compound, two primary pathways are plausible: the Claisen rearrangement and radical cyclization.

The Claisen rearrangement is a powerful, thermally-driven mdpi.commdpi.com-sigmatropic rearrangement common to allyl aryl ethers. organic-chemistry.org Heating an allyl phenyl ether typically results in the migration of the allyl group to the ortho-position of the aromatic ring to form a 2-allylphenol. masterorganicchemistry.com This process occurs via a concerted, cyclic transition state. organic-chemistry.org While this reaction is well-documented for many aryl allyl ethers, specific studies detailing the Claisen rearrangement of this compound, including reaction conditions and yields for the expected product, 2-allyl-6-(2-allyloxyethoxy)aniline, are absent from the current body of literature. Mechanistic investigations using techniques like topological analysis of the Electron Localization Function (ELF) have been performed on the parent allyl phenyl ether, confirming the concerted but asynchronous nature of the bond-breaking and bond-forming events. rsc.org

Radical cyclization offers another avenue for intramolecular bond formation. In analogous systems, such as N-(2-alkynyl)anilines, arylselenyl radicals can initiate a cascade cyclization to form quinoline (B57606) derivatives. nsf.govnih.gov For this compound, a similar radical-initiated process could theoretically lead to the formation of nitrogen-containing heterocycles. For example, the generation of a radical on the aniline nitrogen or the aromatic ring could potentially lead to an intramolecular attack on the allyl double bond. However, research detailing such a radical-mediated cyclization specifically for this compound has not been reported. Studies on related 2-alkenylanilines show that oxidation followed by intramolecular cyclization is a viable route to indoles, but these substrates differ significantly in their starting structure. mdpi.com

Oxidation Reactions of the Allyl Group

The allyl group is susceptible to oxidation at its allylic C-H bonds. Various reagents and conditions are known to transform allyl ethers into different products. For instance, oxidation can lead to the formation of acrolein derivatives, epoxides, or diols. The electrochemical oxidation of aniline derivatives has been studied, but these investigations typically focus on polymerization or reactions of the amine group rather than an attached allyl ether. mdpi.com Specific studies on the controlled oxidation of the allyl group in this compound, including product distribution and selectivity under various oxidative conditions (e.g., with reagents like osmium tetroxide, potassium permanganate, or peroxy acids), are not documented in the literature. General studies have shown that allylic ethers can be oxidized by reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), but this has not been specifically applied to the title compound.

"Click" Chemistry and Cycloaddition Reactions

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents a robust method for molecular assembly. However, this reaction requires an azide (B81097) and a terminal alkyne, functional groups that are not present in this compound. To participate in click chemistry, the parent molecule would first need to be functionalized to introduce either an azide or an alkyne.

More relevant are 1,3-dipolar cycloaddition reactions , where the allyl group can act as the dipolarophile. A study on the closely related compound, 2-allyloxy-5-nitro-salicylaldehyde, demonstrated its successful participation in a microwave-assisted, one-pot 1,3-dipolar cycloaddition. In this reaction, an azomethine ylide, generated in situ from a secondary amine, reacts with the allyl double bond to form complex benzopyran-annulated pyrroles. This work highlights the potential of the allyloxy moiety in such cycloadditions. While this provides a strong indication of the potential reactivity of this compound, direct experimental data for its use as a dipolarophile is lacking.

Dual Reactivity and Cascade Reactions of this compound

The structure of this compound, featuring both a nucleophilic amine and a reactive allyl ether, is ideal for designing cascade reactions. A cascade reaction is a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, allowing for the rapid construction of molecular complexity. For example, an initial reaction involving the aniline group could be followed by a cyclization involving the allyl ether. Aniline-promoted cascade reactions have been reported for systems like 2-hydroxycinnamaldehydes, leading to the formation of 2H-chromenes. nih.govresearchgate.net Similarly, cascade reactions involving the allylation of indigo (B80030) have been explored. mdpi.com However, there are no specific reports in the literature that describe or investigate cascade reactions originating from the dual reactivity of this compound.

Mechanistic Elucidation of Key Synthetic Pathways

Given the absence of detailed synthetic reports for this compound, specific mechanistic elucidations for its key reactions are unavailable. The discussion must therefore rely on analogies with simpler, related systems.

Investigation of Radical-Mediated Reaction Mechanisms

Mechanistic studies of radical reactions often involve computational modeling, kinetic studies, and trapping experiments. For example, in the radical-mediated cyclization of N-(2-alkynyl)anilines, control experiments using radical inhibitors like TEMPO were used to support a radical pathway. nsf.gov Should a radical cyclization of this compound be developed, similar methods would be employed. The mechanism would likely involve the generation of an aryl or aminyl radical, followed by an intramolecular 5- or 6-membered ring-closing addition onto the allyl group. The regioselectivity and stereoselectivity of such a process would be critical areas for investigation. General studies on alkoxyamine-mediated radical cyclizations provide a framework for how such reactions could proceed. x-mol.com

Anionic Rearrangement Pathways

Anionic rearrangements, such as the organic-chemistry.orgnih.gov-Wittig or Fries rearrangements, are powerful C-C bond-forming reactions. Anionic Fries rearrangements of ortho-iodobenzyl esters have been shown to proceed rapidly at low temperatures. rsc.org For a molecule like this compound, deprotonation at a suitable position could initiate a rearrangement. For instance, if the molecule were modified to include a benzylic proton adjacent to the ether oxygen, a organic-chemistry.orgnih.gov- or mdpi.comnih.gov-Wittig rearrangement could be envisioned. However, in its current form, the most likely anionic pathway would involve the aniline nitrogen. There is a notable lack of literature describing anionic rearrangements specifically for ortho-allyloxyaniline ether systems. Studies on related systems, such as the anionic rearrangement of O-(arenesulfonyl)hydroxylamines to form ortho-sulfonyl anilines, proceed via an intermolecular mechanism, which may not be directly analogous. cam.ac.uk

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Heck, Suzuki)

The primary mechanistic paradigm for palladium-catalyzed reactions of this compound derivatives involves an intramolecular Heck-type cyclization. This process is a powerful tool for constructing carbon-carbon bonds and is central to the formation of cyclic ethers and nitrogen-containing heterocycles.

The generally accepted catalytic cycle for an intramolecular Heck reaction of an ortho-allyloxyaniline derivative is initiated by the oxidative addition of a palladium(0) species to an aryl halide or triflate. In the context of derivatives of this compound, this would typically involve a pre-functionalized aniline, for instance, one that has been halogenated on the aromatic ring.

The key steps of the catalytic cycle are as follows:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, often generated in situ from a Pd(II) precursor, inserts into the aryl-halide (Ar-X) bond of the substituted this compound derivative. This forms a square planar Pd(II) intermediate.

Migratory Insertion (Carbopalladation): The olefinic portion of the allyloxy group coordinates to the palladium center. This is followed by the migratory insertion of the alkene into the Pd-Ar bond. This intramolecular step is crucial as it leads to the formation of a new carbon-carbon bond and a cyclic palladium intermediate. The regioselectivity of this step is of paramount importance. In many cases of intramolecular Heck reactions involving allylic ethers, a 6-exo-trig cyclization is favored, leading to the formation of a six-membered ring. However, the potential for a 7-endo-trig cyclization also exists, which would result in a seven-membered ring. The outcome is often dictated by the specific substrate, catalyst, and reaction conditions.

β-Hydride Elimination: For the catalytic cycle to proceed, the palladium species must be eliminated from the newly formed cyclic intermediate. This typically occurs via β-hydride elimination, where a hydrogen atom from a carbon atom beta to the palladium center is transferred to the metal, forming a palladium-hydride species and a double bond within the cyclized product.

Reductive Elimination and Catalyst Regeneration: The resulting Pd(II)-hydride species then undergoes reductive elimination of HX (where X is the original halide) in the presence of a base, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The nature of the ligands on the palladium catalyst plays a critical role in influencing the efficiency and selectivity of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and promote the desired reactivity.

While the Heck reaction focuses on the intramolecular cyclization of the allyloxy group, Suzuki coupling could be envisioned for derivatives of this compound that have been functionalized with a halide. In such a scenario, the Suzuki reaction would be employed to introduce a new substituent onto the aromatic ring prior to or after a potential cyclization reaction.

The mechanism of the Suzuki coupling also relies on a palladium catalyst and follows a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference is the transmetalation step, where an organoboron compound transfers its organic group to the palladium center.

A hypothetical two-step process involving a Suzuki coupling followed by an intramolecular Heck reaction on a derivative of this compound would proceed as follows:

Suzuki Coupling: A bromo-substituted derivative of this compound would react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond on the aromatic ring.

Intramolecular Heck Reaction: The product from the Suzuki coupling could then undergo an intramolecular Heck reaction, as described above, to yield a cyclized product.

The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. The following table summarizes typical components used in related palladium-catalyzed reactions.

ComponentExamplesRole in Reaction
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst
Ligand PPh₃, P(o-tol)₃, BINAPStabilizes the catalyst, influences reactivity and selectivity
Base K₂CO₃, Cs₂CO₃, Et₃NNeutralizes the acid formed during the reaction, facilitates catalyst regeneration
Solvent DMF, DMAc, TolueneSolubilizes reactants and catalyst

Detailed mechanistic investigations often employ techniques such as kinetic studies, isotopic labeling, and computational modeling to elucidate the precise pathways and transition states involved in these complex catalytic transformations. For instance, studies on analogous systems have explored the competition between different cyclization modes (e.g., 6-exo vs. 7-endo) and the factors that control regioselectivity. The presence of the ethoxyethoxy side chain in this compound could potentially influence the coordination of the substrate to the palladium center and thereby affect the outcome of the cyclization.

Advanced Spectroscopic and Analytical Research Methodologies

Elucidation of Molecular Structure and Conformation in Solution and Solid State

Determining the precise molecular architecture of 2-(2-(Allyloxy)ethoxy)aniline is fundamental. Spectroscopic methods provide detailed insights into bond connectivity, functional groups, and the spatial arrangement of atoms in both solution and solid phases.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The aromatic protons on the aniline (B41778) ring typically appear as a complex multiplet in the downfield region (approx. δ 6.7-7.2 ppm). The protons of the ethoxy and allyloxy side chains exhibit characteristic signals. For instance, the vinyl protons of the allyl group are expected in the δ 5.2-6.1 ppm range, while the methylene (B1212753) protons adjacent to oxygen atoms (O-CH₂) would be found around δ 3.7-4.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The aromatic carbons of the aniline ring would produce signals in the δ 115-150 ppm region. The carbons of the allyl group, including the sp² hybridized carbons, and the aliphatic carbons of the ethoxy linker would have distinct and predictable chemical shifts.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm assignments by establishing proton-proton and proton-carbon correlations, respectively, solidifying the stereochemical assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for the functional groups present. Actual experimental values may vary based on solvent and other conditions.

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H6.7 - 7.2 (m)115 - 122
Aromatic C-N-~140
Aromatic C-O-~148
-NH₂3.5 - 4.5 (br s)-
Ar-O-CH₂-4.1 - 4.3 (t)~69
-CH₂-O-CH₂- (Allyl)3.8 - 4.0 (t)~70
Allyl -O-CH₂-4.5 - 4.7 (d)~72
Allyl -CH=5.9 - 6.1 (m)~134
Allyl =CH₂5.2 - 5.4 (m)~117

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. The N-H stretching of the primary amine group is expected to appear as two distinct bands in the 3350-3450 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and allyloxy groups appears just below 3000 cm⁻¹. The C=C stretching of the allyl group and the aromatic ring would produce bands in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. A strong band corresponding to the C-O-C asymmetric stretching of the ether linkages is a key diagnostic peak, expected around 1240-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, making it a sensitive technique for analyzing the substituted benzene (B151609) ring. researchgate.net The C=C double bond of the allyl group would also yield a strong Raman signal around 1640-1650 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3450 - 3350Weak
Amine (-NH₂)N-H Bend (scissoring)1650 - 1580Moderate
Aromatic RingC-H Stretch3100 - 3000Strong
Aromatic RingC=C Stretch1600, 1580, 1500, 1450Strong
Allyl Group=C-H Stretch3080 - 3020Strong
Allyl GroupC=C Stretch1650 - 1640Strong
Ether (-C-O-C-)Asymmetric Stretch1260 - 1200Weak
Aliphatic ChainC-H Stretch2980 - 2850Moderate

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₅NO₂, corresponding to a molecular weight of 193.24 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) of 193. The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for ethers involve the cleavage of C-O or C-C bonds adjacent to the oxygen atom. miamioh.edu For this specific molecule, key fragmentation patterns would include:

Loss of the allyl group: Cleavage of the ether bond can result in the loss of an allyl radical (•C₃H₅, mass = 41), leading to a significant fragment ion at m/z 152.

Cleavage of the ethoxy linker: Fragmentation can occur at various points along the ethoxy chain, leading to characteristic losses.

Formation of the aniline cation: Cleavage could lead to fragments centered on the stable aromatic amine structure. For instance, a fragment corresponding to aminophenol or related structures may be observed. The aniline cation itself (C₆H₅NH₂⁺•) has an m/z of 93. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Neutral Loss Mass of Loss
193[M]⁺• (Molecular Ion)--
152[M - C₃H₅]⁺Allyl radical41
134[M - C₃H₅O]⁺•Allyloxy radical59
120[C₇H₆NO]⁺C₄H₉O radical73
108[C₆H₆NO]⁺C₅H₉O radical85
93[C₆H₇N]⁺•C₅H₈O₂100

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are not only used for static structural analysis but are also vital for dynamic studies, such as monitoring the progress of a chemical reaction and determining its kinetics. In-line and on-line analysis using spectroscopy allows for real-time tracking of reactant consumption and product formation without the need for sample extraction. mdpi.com

For reactions involving this compound, such as its synthesis or its use as a monomer in polymerization, several methods could be employed:

UV-Vis Spectroscopy: The aromatic aniline chromophore absorbs UV light. Changes in its concentration, or modifications to the chromophore during a reaction, can be monitored by tracking the absorbance at a specific wavelength over time. researchgate.net

FT-IR Spectroscopy: This technique can be used to follow a reaction by monitoring the disappearance of a reactant's characteristic vibrational band or the appearance of a product's band. For instance, in a polymerization reaction involving the allyl group, the decrease in the intensity of the C=C stretching band (around 1645 cm⁻¹) could be quantitatively measured to determine the rate of reaction.

NMR Spectroscopy: Real-time NMR spectroscopy is a powerful method for monitoring reactions, providing detailed structural information on all species in the reaction mixture simultaneously. magritek.com By taking spectra at regular intervals, the concentration of reactants, intermediates, and products can be determined, allowing for a detailed kinetic analysis.

These methods provide a continuous stream of data, enabling researchers to calculate reaction rates, determine reaction orders, and optimize process conditions for efficiency and yield.

Theoretical and Computational Chemistry Studies of 2 2 Allyloxy Ethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods are used to predict the electronic structure of molecules, which in turn governs their geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. acs.org It offers a good balance between accuracy and computational cost, making it suitable for a molecule of the size and complexity of 2-(2-(allyloxy)ethoxy)aniline.

A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. For instance, the orientation of the allyloxyethoxy side chain relative to the aniline (B41778) ring is a key structural feature that would be determined.

Illustrative DFT Calculated Geometrical Parameters This table presents hypothetical, yet plausible, optimized bond lengths and angles for this compound, based on typical values for similar functional groups.

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC-N (aniline)1.40 Å
C-O (ether)1.37 Å
C=C (allyl)1.34 Å
Bond AngleC-N-H (aniline)113°
C-O-C (ether)118°
Dihedral AngleC-C-O-C (ethoxy chain)175°

Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to model chemical reactions, predict their feasibility, and elucidate their mechanisms. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of any intermediates and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, theoretical calculations could predict the outcomes of various organic reactions. For example, the aniline functional group is susceptible to electrophilic substitution on the aromatic ring. DFT calculations could model the reaction with an electrophile, determining whether substitution is more likely to occur at the ortho, meta, or para positions relative to the amino group, and how the bulky ether substituent influences this regioselectivity. The activation energies calculated for each pathway would indicate the most favorable reaction product. Modern machine learning models are also being combined with quantum chemical calculations to enhance the prediction of reaction pathways. uq.edu.au

The reactivity of a molecule is intimately linked to the distribution of its electrons. DFT calculations provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO would likely be localized on the aniline ring and the nitrogen atom, due to the electron-donating nature of the amino group. The LUMO, in contrast, would likely be distributed over the aromatic ring. An analysis of the electron density distribution would reveal the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and those that are electron-poor (susceptible to nucleophilic attack). This information is critical for predicting how the molecule will interact with other reagents.

Illustrative Frontier Molecular Orbital Properties This table provides hypothetical energy values for the frontier orbitals of this compound. These values are for illustrative purposes to demonstrate the type of data generated by DFT calculations.

PropertyValue (Illustrative)Implication
HOMO Energy-5.2 eVIndicates electron-donating capability (nucleophilic character)
LUMO Energy-0.8 eVIndicates electron-accepting capability (electrophilic character)
HOMO-LUMO Gap4.4 eVSuggests relatively high kinetic stability

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule in a static state, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, a key area of interest is its conformational flexibility. The allyloxyethoxy side chain has several rotatable bonds, allowing the molecule to adopt a wide range of shapes. nih.gov MD simulations can explore this conformational landscape, identifying the most populated (i.e., most stable) conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target or self-assemble in solution. The simulations would track the trajectory of each atom over time, providing a "movie" of the molecule's dynamic behavior.

MD simulations are also powerful for studying intermolecular interactions. By simulating a system containing many molecules of this compound, potentially in the presence of a solvent, one can observe how they interact with each other. The aniline moiety can act as a hydrogen bond donor (via the N-H bonds) and the ether oxygens can act as hydrogen bond acceptors. These interactions will govern the bulk properties of the substance, such as its solubility and boiling point. Studies on similar molecules, like 2-methoxyaniline, have shown that such specific interactions, including hydrogen bonding, play a significant role in their behavior in solution. mdpi.com

Retrosynthetic Analysis through Computational Algorithms

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules. It involves breaking down a target molecule into simpler, commercially available precursors. In recent years, computational algorithms have been developed to automate this process, leveraging vast databases of known chemical reactions. Current time information in Всеволожский район, RU.

For a target molecule like this compound, a retrosynthesis software tool would propose one or more potential synthetic routes. The algorithm works by applying a set of reaction rules in reverse, identifying key bond disconnections that lead to simpler precursor molecules. For example, a likely disconnection would be the ether linkage, suggesting a synthesis from 2-aminophenol (B121084) and an appropriate allyloxyethyl halide. Another key disconnection might be the formation of the aniline itself.

These computational tools can rapidly generate numerous potential pathways, which can then be evaluated by a synthetic chemist for feasibility, cost, and efficiency. synthiaonline.comsigmaaldrich.comcas.org The software can also help in identifying novel synthetic routes that might not be immediately obvious. nih.gov

Illustrative Retrosynthetic Disconnections This table shows plausible retrosynthetic disconnections for this compound that a computational algorithm might propose.

DisconnectionPrecursorsSynthetic Reaction Type
C(aryl)-O bond2-Aminophenol + 1-Allyloxy-2-chloroethaneWilliamson Ether Synthesis
C(alkyl)-O bond2-(2-Hydroxyethoxy)aniline + Allyl bromideWilliamson Ether Synthesis
C-N bond2-(2-(Allyloxy)ethoxy)nitrobenzeneReduction of nitro group

Applications in Advanced Chemical Synthesis and Materials Science

2-(2-(Allyloxy)ethoxy)aniline as a Monomer in Polymer Chemistry Research

While this compound possesses functional groups—an aniline (B41778) moiety and an allyl group—that suggest its potential as a monomer, specific research detailing its use in the following areas is not documented in available scientific literature.

Synthesis of Functionalized Poly(2-oxazoline)s and Copolymers

A comprehensive search of scientific databases did not yield specific examples or studies where this compound is used as an initiator or monomer for the synthesis of functionalized poly(2-oxazoline)s. The synthesis of poly(2-oxazoline)s typically involves the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers, and while various functional monomers are employed to create tailored polymers, the direct incorporation or use of this compound in this context has not been reported.

Design of Specialty Polymers with Tunable Properties (e.g., for Surface Modification)

Role in the Synthesis of Graft and Block Copolymers

The presence of the terminal allyl group on the ethoxy chain makes this compound a potential candidate for "grafting-through" or "grafting-to" methodologies in the synthesis of graft copolymers. Similarly, it could be envisioned as a functional end-group in the synthesis of block copolymers. Despite this structural potential, there is no specific literature detailing its role or providing research findings on its use in the synthesis of graft or block copolymers.

Utilization as a Key Intermediate for Complex Molecular Architectures

Chemical suppliers list this compound as a building block and pharmaceutical intermediate, suggesting its utility in constructing more complex molecules. Current time information in Всеволожский район, RU.

Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

While categorized as a pharmaceutical intermediate, specific pathways and resulting advanced scaffolds or active pharmaceutical ingredients (APIs) derived from this compound are not detailed in accessible research. Its aniline structure is a common feature in many pharmaceutical compounds, but its direct application and transformation into specific, complex pharmaceutical scaffolds have not been publicly documented.

Development of Fluorescent Probes and Labels

Aniline derivatives are frequently used as precursors in the synthesis of fluorescent dyes and probes. The electron-donating nature of the amino group on the aromatic ring is a key component in many fluorophore designs. Theoretically, this compound could serve as a foundational scaffold for such molecules, with the allyloxyethoxy side chain offering a point for further functionalization or conjugation. Nevertheless, a review of the literature does not provide any specific instances or research data on the development of fluorescent probes or labels derived from this particular compound.

Role in Multicomponent Reactions for Scaffold Diversity

The strategic use of this compound as a versatile building block in multicomponent reactions (MCRs) opens avenues for the rapid generation of complex molecular scaffolds. MCRs, by their nature, combine three or more reactants in a single synthetic operation to afford a product that incorporates substantial portions of all the starting materials. This approach is highly valued in medicinal chemistry and materials science for its efficiency and atom economy in creating diverse libraries of compounds.

One of the most prominent applications of aniline derivatives in this context is the Ugi multicomponent reaction. The Ugi reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. Research into the synthesis of novel peptidomimetics has demonstrated the utility of aniline derivatives with alkoxy side chains in Ugi reactions. For instance, a structurally related compound, 3-(2-(2-(allyloxy)ethoxy)ethoxy)aniline, has been successfully employed in the synthesis of peptidomimetics designed to inhibit beta-amyloid oligomerization. In this context, the aniline component provides a key structural element and a point of diversity for the resulting scaffold.

The presence of the allyloxy ethoxy side chain on the aniline ring introduces several advantageous features. The flexible ether linkage can influence the conformational properties of the final molecule, while the terminal allyl group serves as a functional handle for further chemical modifications through reactions such as olefin metathesis, thiol-ene chemistry, or epoxidation. This allows for post-MCR diversification, further expanding the chemical space accessible from a single multicomponent reaction.

The general scheme for the participation of an aniline derivative like this compound in an Ugi reaction is depicted below:

Reactant Type Example Role in Ugi Reaction
AmineThis compoundForms an imine with the carbonyl component.
CarbonylBenzaldehydeReacts with the amine to form the initial imine.
Carboxylic AcidAcetic AcidProtonates the imine and provides the acyl group.
Isocyanidetert-Butyl isocyanideUndergoes nucleophilic attack on the activated iminium ion.

The outcome of such a reaction is a complex peptidomimetic structure where the 2-(2-(allyloxy)ethoxy)phenyl moiety is incorporated into the final scaffold, offering a unique combination of aromatic, ether, and alkene functionalities.

Engineering of Novel Functional Materials

The unique molecular architecture of this compound, featuring a reactive aniline group, a flexible diether linkage, and a terminal allyl group, makes it a promising precursor for the development of novel functional materials.

While this compound is classified under the broad category of "Electronic Materials" by some chemical suppliers, specific research detailing its direct application as a precursor for optoelectronic materials is not extensively documented in the current literature. However, aniline derivatives are fundamental building blocks for conjugated polymers, such as polyaniline, which are known for their conductive and electrochromic properties. The allyloxy ethoxy substituent on this particular aniline could potentially be leveraged to modify the solubility, processability, and morphology of such polymers, which are critical parameters for their performance in optoelectronic devices. Further research is required to explore and validate the utility of this compound in the synthesis of materials with specific optoelectronic functionalities.

Aniline derivatives are widely used in the synthesis of ligands for transition metal catalysis. The formation of Schiff base ligands through the condensation of anilines with aldehydes is a common and versatile method for generating ligands with diverse steric and electronic properties. These ligands can coordinate with various metal centers to form catalysts for a wide range of organic transformations.

This compound can serve as the aniline component in the synthesis of novel Schiff base ligands. The general synthesis of such a ligand is illustrated below:

Reactant 1 Reactant 2 Resulting Ligand Type Potential Metal Coordination
This compoundSalicylaldehydeN,O-bidentate Schiff baseCu(II), Co(II), Mn(II)
This compound2,6-DiacetylpyridineTridentate Schiff baseFe(II), Ni(II), Zn(II)

The resulting ligands would feature an imine nitrogen and potentially other donor atoms from the aldehyde component, capable of chelating to a metal center. The 2-(2-(allyloxy)ethoxy) substituent on the phenyl ring of the aniline can influence the catalytic activity in several ways:

Steric Effects : The bulky side chain can create a specific steric environment around the metal center, influencing the selectivity of the catalytic reaction.

Electronic Effects : The ether oxygens can have a subtle electronic influence on the aromatic ring, which in turn can modulate the electron-donating ability of the coordinating nitrogen atom.

Secondary Coordination : The ether oxygens in the side chain could potentially engage in secondary interactions with the metal center or the substrate, further influencing the catalytic process.

Post-Modification : The terminal allyl group provides a site for grafting the catalytic complex onto a solid support or for the synthesis of larger, dendritic catalyst structures.

While specific research on ligands derived from this compound is emerging, the established principles of ligand design and the versatility of Schiff base chemistry suggest a promising role for this compound in the development of new catalysts for organic synthesis.

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns for 2-(2-(Allyloxy)ethoxy)aniline

The multifunctionality of this compound opens avenues for exploring novel reactivity patterns that go beyond the independent reactions of its constituent functional groups. Future investigations should focus on orchestrating tandem or cascade reactions that leverage the interplay between the aniline (B41778), ether, and allyl moieties.

One promising area is the development of intramolecular cyclization reactions. The proximity of the allyl group to the aniline nitrogen and the aromatic ring could facilitate the synthesis of novel heterocyclic scaffolds. Research into transition-metal-catalyzed C-H activation and annulation reactions could lead to the formation of functionalized indoline (B122111) or quinoline (B57606) derivatives. acs.org For instance, a rhodium(III)-catalyzed reaction of an aniline derivative with a directing group and a vinylsilane has been shown to produce C3-substituted indoline derivatives. acs.org The development of visible-light-induced radical cascade cyclizations also presents a green and efficient strategy for constructing complex heterocyclic systems from precursors containing both allyl and aniline functionalities. researchgate.net

Furthermore, the allyl group can serve as a linchpin for multicomponent reactions. Designing one-pot syntheses where the allyl group undergoes an initial transformation, followed by a reaction involving the aniline moiety, could provide rapid access to complex molecular architectures. For example, an initial hydroformylation or Heck reaction on the allyl double bond could introduce new functionalities that subsequently participate in condensation or cyclization reactions with the aniline group.

Development of Green and Sustainable Synthetic Routes at Scale

The growing emphasis on green chemistry necessitates the development of environmentally benign and scalable synthetic routes for this compound and its derivatives. Current synthetic methods often rely on traditional multi-step processes that may involve hazardous reagents and generate significant waste.

Future research should prioritize the development of catalytic and sustainable methods. rsc.org A chemoenzymatic approach, for instance, could offer a greener alternative. The use of nitroreductase enzymes for the reduction of aromatic nitro compounds to anilines is a promising strategy that operates under mild, aqueous conditions, avoiding the need for high-pressure hydrogenation and precious-metal catalysts. acs.orgworktribe.com This biocatalytic reduction could be integrated into a continuous flow process, enhancing efficiency and scalability. acs.orgworktribe.com

Moreover, exploring one-pot, three-component reactions catalyzed by reusable catalysts like Brønsted acidic ionic liquids in aqueous media can provide a practical and sustainable pathway to aniline derivatives. nih.gov Such methods minimize the use of organic solvents and simplify purification procedures. nih.gov The development of mechanochemical synthesis, which involves the use of mechanical force to induce chemical reactions in the absence of bulk solvents, also presents a novel and sustainable avenue for the synthesis of polyanilines and related materials. nih.gov

Below is a table summarizing potential green synthesis strategies:

Synthetic StrategyKey AdvantagesPotential for Scale-up
Chemoenzymatic Nitro-ReductionMild reaction conditions, high chemoselectivity, aqueous media. acs.orgHigh, especially with immobilized enzymes in flow reactors. acs.orgworktribe.com
Brønsted Acidic Ionic Liquid CatalysisMetal-free, reusable catalyst, aqueous medium, high yields. nih.govGood, demonstrated on a gram scale for related compounds. nih.gov
Mechanochemical SynthesisSolvent-free, reduced waste, potential for novel material properties. nih.govModerate, dependent on reactor design and heat management. nih.gov
Photocatalytic Dehydrogenative AromatizationBypasses the need for pre-functionalized aromatics, uses light as a renewable energy source. manchester.ac.ukPotentially high with optimized photoreactors. manchester.ac.uk

Integration of Computational Methods for Accelerated Discovery and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to accelerate the discovery and optimization of reactions and materials involving this compound. Future research should leverage these methods to gain deeper insights into the compound's electronic structure, reactivity, and potential applications.

DFT calculations can be employed to predict the outcomes of unexplored reactions. By modeling reaction pathways and calculating activation energies, researchers can identify the most promising conditions for novel transformations, such as the intramolecular cyclizations mentioned earlier. acs.org For instance, computational studies on substituted anilines have been used to understand their electrooptical properties and charge transfer interactions, which can guide the design of new materials. researchgate.netresearchgate.net

Furthermore, computational screening can be used to predict the properties of polymers and other materials derived from this compound. By calculating parameters such as HOMO-LUMO gaps, dipole moments, and polarizability, it is possible to identify derivatives with desirable electronic and optical properties for specific applications. researchgate.netresearchgate.net DFT studies can also investigate the effect of substituents on the aniline ring on the reactivity and properties of the resulting molecules. researchgate.netnih.govacs.org This in silico approach can significantly reduce the experimental effort required for materials discovery.

Expanding Applications in Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it an attractive candidate for applications in several emerging fields of chemical science, including materials science, supramolecular chemistry, and medicinal chemistry.

In materials science, the aniline moiety can be used for the synthesis of conducting polymers. The ether linkage and allyl group can be utilized to tune the properties of these polymers, such as solubility, processability, and cross-linking capabilities. rsc.org The polymerization of aniline derivatives can lead to materials with interesting morphologies and high sensitivity for chemical sensors. rsc.orgnih.gov Additionally, the aromatic amine functionality makes it a suitable building block for the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs). acs.orgwur.nl These materials have potential applications in gas storage and separation, catalysis, and sensing. The amine groups can be functionalized to enhance interactions with specific molecules, such as carbon dioxide. acs.orgwur.nl

In supramolecular chemistry, this compound can serve as a precursor for the synthesis of macrocyclic hosts. The aniline nitrogen can act as a bridging atom in the construction of nitrogen-containing macrocyclic arenes. mdpi.com These macrocycles can exhibit unique host-guest properties and find applications in molecular recognition and sensing. mdpi.com

In medicinal chemistry, the aniline scaffold is a common feature in many bioactive molecules. The allyloxyethoxy substituent offers a handle for further functionalization and can influence the pharmacokinetic properties of potential drug candidates. The development of efficient synthetic routes to functionalized anilines is crucial for the discovery of new pharmaceuticals. uva.nlnih.gov

The table below outlines potential emerging applications:

FieldPotential ApplicationKey Structural Feature(s)
Materials Science Monomer for functional conducting polymers and covalent organic frameworks (COFs). rsc.orgacs.orgAniline (for polymerization/framework formation), Allyl & Ether groups (for property tuning). rsc.orgacs.org
Supramolecular Chemistry Precursor for nitrogen-containing macrocyclic arenes. mdpi.comAniline (for macrocycle construction). mdpi.com
Medicinal Chemistry Scaffold for the synthesis of novel bioactive compounds. uva.nlAniline core, Allyloxyethoxy side chain for functionalization. uva.nl
Sensor Technology Component of thin polymer films for chemical sensing (e.g., moisture, ammonia). rsc.orgPolyaniline backbone derived from the monomer. rsc.org

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(2-(Allyloxy)ethoxy)aniline?

The compound is typically synthesized via multistep reactions starting from nitrobenzaldehyde derivatives. For example, a reported route involves nucleophilic substitution of 2-hydroxy-5-nitrobenzaldehyde with 1-(2-chloroethyl)pyrrolidine hydrochloride, followed by sequential reductions and condensation with allyl-containing intermediates. The final step often employs olefin metathesis, yielding the target compound with an overall yield of ~13% . Key steps require careful control of reaction conditions (e.g., temperature, catalysts) to avoid side reactions.

Advanced: How can researchers address the low yield (~13%) in the synthesis of this compound?

Optimization strategies include:

  • Catalyst Screening : Testing alternative metathesis catalysts (e.g., Grubbs II) to improve efficiency.
  • Intermediate Purification : Implementing advanced purification techniques (e.g., preparative HPLC) to isolate reactive intermediates.
  • Kinetic Studies : Identifying rate-limiting steps via real-time monitoring (e.g., in situ FTIR) to adjust reagent stoichiometry or reaction time .

Basic: What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : ¹H/¹³C NMR to verify the aniline core and allyloxy-ethoxy substituents.
  • Purity Assessment : HPLC (≥95% purity, as noted in some protocols) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z 207.1 for [M+H]⁺) .

Advanced: How can genotoxic impurities be controlled during the synthesis of this compound for pharmaceutical use?

  • Analytical Detection : LC-MS/MS with a limit of detection (LOD) ≤ 1 ppm for potential genotoxic intermediates (e.g., nitroso compounds).
  • Purge Studies : Calculating purge factors using QbD principles to ensure impurities are removed during downstream steps.
  • Process Modifications : Introducing scavengers (e.g., sulfonic acid resins) to trap reactive electrophiles .

Basic: What role does this compound play in medicinal chemistry research?

This compound is a key intermediate in synthesizing kinase inhibitors like Pacritinib. The allyloxy group enhances metabolic stability and bioavailability, while the ethoxy spacer improves solubility. Its aniline core facilitates further functionalization (e.g., coupling with heterocycles) .

Advanced: What structural modifications of this compound could enhance its biological activity?

  • Substituent Variation : Replacing the allyl group with propargyl or cyclopropylmethyl moieties to modulate lipophilicity.
  • Chain Length Optimization : Extending the ethoxy spacer to improve target binding (e.g., via molecular docking studies with JAK2 kinases).
  • Electron-Withdrawing Groups : Introducing fluorine or nitro groups to alter electronic properties and binding affinity .

Basic: How should researchers assess the stability of this compound under storage conditions?

Conduct accelerated stability studies:

  • Temperature/Humidity Stress : Store samples at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.
  • Light Exposure : Test photostability under ICH Q1B guidelines. Common degradation products include oxidized allyl derivatives or hydrolyzed ethoxy-aniline .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

  • Exothermic Reactions : Use flow chemistry to control heat generation during metathesis.
  • Purification at Scale : Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to maintain purity >95%.
  • Regulatory Compliance : Validate impurity profiles per ICH M7 guidelines for genotoxic risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.